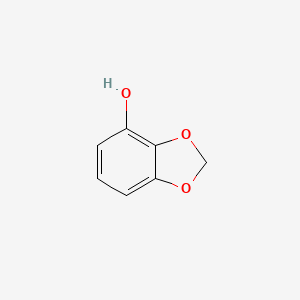

1,3-Benzodioxol-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-benzodioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSKRSVTUVLURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343020 | |

| Record name | 1,3-Benzodioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69393-72-2 | |

| Record name | 1,3-Benzodioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,3 Benzodioxol 4 Ol

Synthetic Routes to 1,3-Benzodioxol-4-ol Core Structure

The formation of the this compound scaffold can be achieved through several synthetic pathways, primarily involving condensation, cyclization, and the formation of the characteristic methylenedioxy bridge.

Condensation Reactions in this compound Synthesis

Condensation reactions are a foundational method for constructing the benzodioxole ring system. A common approach involves the reaction of a catechol derivative with a suitable methylene (B1212753) source. For instance, the synthesis of 2,2-dimethyl-1,3-benzodioxol-4-ol, a related structure, is achieved through the condensation of pyrogallol (B1678534) with 2,2-dimethoxypropane (B42991). ontosight.aiprepchem.com This reaction is typically catalyzed by an acid, such as toluenesulphonic acid, and driven to completion by the removal of a small molecule byproduct, like methanol, through distillation. prepchem.com

Similarly, the synthesis of other 1,3-benzodioxole (B145889) derivatives often starts with the condensation of a catechol with an aldehyde or ketone. evitachem.comresearchgate.net For example, 1,3-benzodioxole itself can be synthesized from the condensation of catechol with formaldehyde (B43269) under acidic conditions. evitachem.com The Claisen-Schmidt condensation is another relevant reaction, used to synthesize chalcone (B49325) derivatives that feature the 1,3-benzodioxole moiety. This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative, such as 1,3-benzodioxole-5-carbaldehyde (piperonal).

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Pyrogallol | 2,2-Dimethoxypropane | Toluenesulphonic acid, heat | 4-hydroxy-2,2-dimethyl-1,3-benzodioxole prepchem.com |

| Catechol | Formaldehyde | Acidic conditions | 1,3-Benzodioxole evitachem.com |

| 1,3-Benzodioxole-5-carbaldehyde | Acetophenone | Base (e.g., NaOH or KOH) | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one |

| 3,4-Dihydroxybenzaldehyde | Dichloromethane (B109758) | Basic conditions | 1,3-Benzodioxole-5-carbaldehyde (Piperonal) researchgate.net |

Cyclization Processes for this compound Formation

Cyclization reactions are integral to forming the heterocyclic dioxole ring. These processes can be part of a domino reaction sequence, where multiple bonds are formed in a single synthetic operation. organic-chemistry.orgacs.org For instance, an alternative route to a related benzodioxole involves the condensation of 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) with ethylene (B1197577) glycol under acidic conditions, leading to cyclization.

Microwave-assisted synthesis has emerged as an efficient method for the cyclization step. The reaction of catechol with benzoic acid derivatives in the presence of polyphosphoric acid under microwave irradiation provides 2-phenyl-substituted 1,3-benzodioxole derivatives in high yields and short reaction times. researchgate.net This method is considered a green chemistry approach as it minimizes the use of toxic solvents. researchgate.net

Iodine-mediated domino oxidative cyclization represents another advanced strategy. organic-chemistry.org This metal-free protocol can lead to the formation of complex heterocyclic systems and demonstrates the versatility of cyclization in building molecular complexity. organic-chemistry.org

Methylenedioxy Bridge Formation Techniques

The defining feature of 1,3-benzodioxoles is the methylenedioxy bridge. fishersci.nlwikipedia.org The formation of this bridge is a critical step in the synthesis of the core structure. A classic method for methylenation of catechols involves the use of dihalomethanes, such as dichloromethane or dibromomethane, in the presence of a base. sbq.org.br

Another established method is the reaction of catechols with methylene sulfate (B86663) in the presence of a base. More contemporary methods utilize aprotic polar solvents to facilitate the methylenation of allylbenzene-1,2-diol derivatives.

Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be targeted at the hydroxyl group or the aromatic benzene (B151609) ring.

Functionalization at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound is a prime site for functionalization. Standard reactions such as esterification and etherification can be employed to introduce a variety of functional groups.

Esterification: The hydroxyl group can be converted to an ester by reacting with acyl chlorides or carboxylic anhydrides. researchgate.net This reaction is often catalyzed by a base or an acid.

Etherification: Ether derivatives can be prepared through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.

These derivatization strategies are crucial for modifying the physicochemical properties of the parent molecule. For example, the presence of a hydroxyl group in 4-(Benzo[d] ontosight.aigoogle.comdioxol-5-yl)but-3-yn-1-ol allows for derivatization through oxidation or esterification. vulcanchem.com

| Reaction Type | Reagent | Resulting Functional Group |

| Esterification | Acyl Chloride/Carboxylic Anhydride | Ester |

| Etherification (Williamson) | Alkyl Halide, Base | Ether |

Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The electron-donating nature of the methylenedioxy and hydroxyl groups activates the ring towards substitution. libretexts.org

Common substitution reactions include:

Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring using an appropriate acyl chloride/anhydride or alkyl halide in the presence of a Lewis acid catalyst.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the benzodioxole ring and various boronic acids, enabling the synthesis of a wide array of derivatives. researchgate.net

The position of substitution is directed by the existing substituents. The hydroxyl and methylenedioxy groups are ortho, para-directing, meaning incoming electrophiles will preferentially add to the positions ortho and para to these groups. libretexts.org

Regioselective Halogenation and Nitration Studies

The introduction of halogen and nitro groups onto the this compound scaffold is governed by the directing effects of the existing hydroxyl and methylenedioxy substituents. Both groups are ortho-, para-directing, making the regioselectivity of electrophilic aromatic substitution a key consideration in synthetic design.

In the case of halogenation, studies have demonstrated the successful regioselective monobromination of 4-hydroxy-1,3-benzodioxole. The use of reagents like N-bromosuccinimide (NBS) in polar solvents such as tetrahydrofuran (B95107) (THF) allows for a controlled electrophilic aromatic substitution. This reaction preferentially occurs at the most electronically favored positions, dictated by the combined activating power of the hydroxyl and dioxole groups. Careful control of reaction temperature and short reaction times are crucial for achieving high yields of the desired monobrominated product while minimizing side reactions.

For nitration, while specific studies on this compound are not extensively documented, the principles of electrophilic aromatic substitution on highly activated phenols provide a clear theoretical framework. Current time information in Bangalore, IN. Reagents for the nitration of activated aromatic rings often include mixtures of nitric acid with sulfuric acid or solid acid catalysts. worldresearchersassociations.commdpi.com Given the strong activating nature of the phenol (B47542) and the electron-donating character of the dioxole ring, nitration is expected to be facile. The primary challenge lies in controlling the regioselectivity and avoiding over-nitration or oxidative side reactions. The use of milder nitrating agents, such as ammonium (B1175870) nitrate (B79036) with potassium hydrogen sulfate, has been reported for the regioselective ortho-nitration of various phenols and could be applicable. Current time information in Bangalore, IN. The directing influence of the substituents would favor substitution at positions ortho and para to the hydroxyl group.

Friedel-Crafts Acylation and Alkylation for 1,3-Benzodioxole Modification

Friedel-Crafts reactions are fundamental for introducing acyl and alkyl groups onto aromatic rings, and the 1,3-benzodioxole nucleus is a suitable substrate for such modifications. researchgate.net These reactions represent a key strategy for the elaboration of the benzodioxole core.

Friedel-Crafts Acylation has been studied for 1,3-benzodioxole, often employing acyl chlorides or anhydrides in the presence of a Lewis acid catalyst. researchgate.net Traditional catalysts like aluminum chloride (AlCl₃) are effective, though research has also explored more environmentally benign and recyclable heterogeneous catalysts. For instance, the acylation of 1,3-benzodioxole with propionyl chloride can be catalyzed by zinc chloride to produce piperonyl ethyl ketone. Recent advancements include the use of continuous flow chemistry with recyclable heterogeneous acid catalysts, which can improve reaction efficiency, safety, and scalability. In one study, the continuous acylation of 1,3-benzodioxole at 100 °C resulted in a 73% conversion rate with 62% selectivity for the desired acylated product.

Friedel-Crafts Alkylation reactions, while also a staple of organic synthesis, can be more challenging to control than acylations due to issues with polyalkylation and carbocation rearrangements. researchgate.net Nevertheless, specific alkylation procedures have been applied to the 1,3-benzodioxole system. A notable example is the Blanc chloromethylation, a type of Friedel-Crafts alkylation, which uses paraformaldehyde and hydrogen chloride to introduce a chloromethyl group onto the 1,3-benzodioxole ring. This functionalized intermediate can then be used in further synthetic steps.

The table below summarizes representative Friedel-Crafts acylation reactions on the 1,3-benzodioxole core.

| Acylating Agent | Catalyst | Product | Reported Yield |

|---|---|---|---|

| Propionyl chloride | AlCl₃ | Piperonyl ethyl ketone | 78% |

| Propionic anhydride | Perchloric acid | Piperonyl ethyl ketone | ~72% |

| Propionyl chloride | Zinc chloride | Acyl compound for Dihydrosafrole synthesis | ~74% |

Modification of the Dioxole Ring

Transformations involving the five-membered dioxole ring itself are less common than substitutions on the fused benzene ring, highlighting the general stability of the dioxole moiety. However, specific conditions can induce ring opening or allow for the synthesis of analogs with different heteroatoms.

Ring Opening and Rearomatization Pathways

The cleavage of the 1,3-dioxole (B15492876) ring is a transformation that typically requires specific structural features or energetic conditions. A notable example of this process has been observed in the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384). Following enzymatic oxidation to a dihydrodiol intermediate, the molecule becomes unstable. This instability leads to a proposed spontaneous decomposition involving the nucleophilic attack of a hydroxide (B78521) anion on the bridgehead carbon. This attack initiates a cascade of C-O bond cleavage, opening of the five-membered dioxole ring, and subsequent rearomatization of the benzene ring to form 1,2,3-trihydroxybenzene (pyrogallol). The driving forces for this pathway are the electrophilicity of the bridgehead carbon and the energetic stability gained from rearomatization.

Introduction of Heteroatoms within the Dioxole Ring

The direct replacement of one or both oxygen atoms in a pre-existing 1,3-benzodioxole ring with other heteroatoms, such as sulfur or nitrogen, is a synthetically challenging and not commonly reported transformation. The stability of the cyclic acetal (B89532) structure makes such a direct heteroatom exchange difficult.

Instead, the synthesis of benzodioxole analogs containing different heteroatoms, such as 1,3-benzoxathiole, typically relies on starting from different precursors rather than modifying the 1,3-benzodioxole structure itself. For example, the synthesis of benzo[d]oxathiole-2-thione is achieved by reacting o-mercaptophenol with thiophosgene. This approach builds the new heterocyclic ring with the desired heteroatoms from an appropriately substituted benzene derivative. This underscores that creating structural diversity within the five-membered heterocyclic part of the scaffold generally involves a de novo ring synthesis strategy.

Advanced Coupling Reactions Utilizing this compound and its Derivatives

Modern cross-coupling reactions are powerful tools for creating complex molecules, and derivatives of this compound are valuable substrates in this context. These reactions enable the formation of new carbon-carbon bonds, linking the benzodioxole scaffold to other molecular fragments.

Suzuki-Miyaura Coupling in Benzodioxole Chemistry

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming C-C bonds, and it has been successfully applied to synthesize a variety of novel 1,3-benzodioxole derivatives. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.

In the context of benzodioxole chemistry, a common strategy is to use a bromo-substituted benzodioxole derivative as the halide partner. For instance, (6-bromobenzo[d]dioxol-5-yl)methanol can serve as a starting material. This compound can be further functionalized and then subjected to Suzuki-Miyaura coupling with a wide range of arylboronic acids. The reaction is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], a ligand like triphenylphosphine (B44618) (PPh₃), and a base such as potassium carbonate (K₂CO₃). This methodology has been shown to be effective for coupling various aryl and heteroaryl boronic acids to the benzodioxole core, furnishing complex biaryl structures with yields ranging from moderate to excellent.

The table below provides an overview of optimized conditions for a model Suzuki-Miyaura coupling reaction in this system.

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343) | 110 | Trace |

| PdCl₂(dppf) (3) | K₂CO₃ | Toluene | 110 | 35 |

| Pd(OAc)₂ (3) | K₂CO₃ | Toluene | 110 | 41 |

| PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Toluene | 110 | 55 |

| PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Dioxane | 110 | 59 |

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) with Benzodioxole Intermediates

The Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, offers a powerful and efficient method for the construction of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkyne or alkene, to form a stable triazole ring. organic-chemistry.orgnih.gov The copper-catalyzed version of this reaction, in particular, is noted for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording 1,4-disubstituted triazoles. worldresearchersassociations.combeilstein-journals.org

In the context of 1,3-benzodioxole chemistry, this methodology has been successfully employed to synthesize complex molecules incorporating the benzodioxole scaffold. A key strategy involves the introduction of an azide (B81097) functionality onto the benzodioxole ring system, which can then undergo cycloaddition with a terminal alkyne.

A notable example demonstrates the synthesis of a 1,2,3-triazole-substituted benzodioxole derivative. worldresearchersassociations.comresearchgate.net Although not starting directly from this compound, the methodology is highly relevant. The synthesis begins with the conversion of (6-bromobenzo[d] researchgate.netdioxol-5-yl)methanol to the corresponding azidomethyl derivative, 5-(azidomethyl)-6-bromobenzo[d] researchgate.netdioxole, via nucleophilic substitution with sodium azide (NaN₃) in methanol, achieving a high yield of 88%. worldresearchersassociations.comresearchgate.net This azide-functionalized benzodioxole intermediate is then subjected to a Huisgen 1,3-dipolar cycloaddition with phenylacetylene. The reaction, catalyzed by copper(I) iodide (CuI) in refluxing acetonitrile, proceeds smoothly to furnish the desired 1,4-disubstituted 1,2,3-triazole in an 82% yield. worldresearchersassociations.comresearchgate.net

The general applicability of forming the requisite azide intermediate from an alcohol precursor is well-established. For instance, the direct conversion of alcohols to organic azides can be achieved under mild conditions using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). organic-chemistry.org This suggests a plausible pathway from a hydroxyl-containing derivative of this compound to the necessary azide intermediate for subsequent click chemistry applications.

The reaction of a benzodioxole azide with an alkyne is summarized in the table below:

| Entry | Benzodioxole Intermediate | Alkyne | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Ref. |

| 1 | 5-(azidomethyl)-6-bromobenzo[d] researchgate.netdioxole | Phenylacetylene | CuI (8.0) | MeCN | Reflux, 24h | 1-((6-bromobenzo[d] researchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82 | worldresearchersassociations.comresearchgate.net |

Other Cross-Coupling Methodologies for C-C and C-N Bond Formation

Beyond cycloadditions, palladium-catalyzed cross-coupling reactions represent a versatile and powerful tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the extensive functionalization of the 1,3-benzodioxole scaffold. Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are instrumental in this regard. libretexts.orgorganic-chemistry.orgwikipedia.orgmdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for C-C bond formation. sustech.edu.cn This reaction has been successfully applied to elaborate complex benzodioxole structures. For instance, the 1,2,3-triazole-substituted benzodioxole bromide, synthesized via the Huisgen cycloaddition described previously, serves as an excellent substrate for Suzuki-Miyaura coupling. worldresearchersassociations.comresearchgate.net

The reaction of 1-((6-bromobenzo[d] researchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with a diverse range of aryl boronic acids, in the presence of a palladium catalyst such as PdCl₂(PPh₃)₂ and a base like K₂CO₃, affords a library of novel biaryl-substituted benzodioxole derivatives in good to excellent yields (33-89%). worldresearchersassociations.comresearchgate.net The optimization of reaction conditions highlighted dioxane as the superior solvent and PdCl₂(PPh₃)₂ as the most effective catalyst for this transformation. researchgate.net

The table below summarizes the Suzuki-Miyaura coupling of a brominated benzodioxole intermediate with various arylboronic acids:

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Ref. |

| 1 | Isoxazole-4-boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] researchgate.netdioxol-5-yl)isoxazole | 60 | worldresearchersassociations.comresearchgate.net |

| 2 | 4-(Methylsulfonyl)phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 1-((6-(4-(methylsulfonyl)phenyl)benzo[d] researchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 89 | worldresearchersassociations.comresearchgate.net |

| 3 | Naphthalen-1-ylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 1-((6-(naphthalen-1-yl)benzo[d] researchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 61 | worldresearchersassociations.comresearchgate.net |

| 4 | Pyridin-3-ylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 3-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] researchgate.netdioxol-5-yl)pyridine | 81 | researchgate.net |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for synthesizing arylamines from readily available starting materials. The transformation of a halogenated 1,3-benzodioxole, such as 4-bromo-1,3-benzodioxole, into the corresponding amine (1,3-benzodioxol-4-amine) can be achieved using this methodology. The reaction typically employs a palladium catalyst, for example, palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a suitable phosphine (B1218219) ligand like Xantphos, and a base. sigmaaldrich.com This approach provides a modern and efficient alternative to classical methods for synthesizing amino-benzodioxole derivatives.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene, representing another important C-C bond-forming strategy. libretexts.orgresearchgate.net The reaction of a halogenated 1,3-benzodioxole derivative with an alkene in the presence of a palladium catalyst and a base can be used to introduce vinyl or substituted vinyl groups onto the benzodioxole core. The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans-alkene product. researchgate.netnih.gov The versatility of the Heck reaction allows for the use of a wide array of alkene coupling partners, significantly expanding the synthetic utility of this compound derivatives.

Mechanistic Investigations of Reactions Involving 1,3 Benzodioxol 4 Ol

Reaction Kinetics and Thermodynamic Considerations in 1,3-Benzodioxol-4-ol Transformations

The rate and equilibrium of chemical reactions involving this compound are governed by kinetic and thermodynamic principles. While specific kinetic data for this compound is not extensively detailed in the provided search results, general principles of reaction kinetics can be applied. For instance, in the microbial hydrolysis of related γ-lactones with a 1,3-benzodioxole (B145889) system, the reaction rate was observed to be significantly slower compared to analogues with less bulky substituents. mdpi.com This suggests that steric hindrance from the 1,3-benzodioxole moiety can impact the rate of transformation. mdpi.com After 24 hours, the conversion of a γ-lactone with a 1,3-benzodioxole system reached only 9%, whereas lactones with unsubstituted or methyl-substituted benzene (B151609) rings exceeded 25% conversion in the same timeframe. mdpi.com

Thermodynamic considerations play a crucial role in determining the feasibility and direction of a reaction. For example, in the context of isomerization reactions, a contra-thermodynamic approach can be employed to generate a thermodynamically less favored but synthetically valuable intermediate. acs.org Density functional theory (DFT) calculations have been used to predict reaction pathways and the thermodynamic driving forces in rearrangements, such as the Cope rearrangement of certain dienes, where the relief of ring strain provides the thermodynamic impetus. researchgate.net While not directly studying this compound, these computational approaches are vital for understanding the energy landscapes of related transformations.

Table 1: Conversion Rates of γ-Lactone Hydrolysis with Different Aryl Substituents

| Aryl Substituent | Conversion after 24h (%) | Conversion after 3 days (%) | Conversion after 5 days (%) |

|---|---|---|---|

| Unsubstituted Benzene | >25 | ~50 | - |

| Methyl Substituted Benzene | >25 | ~50 | - |

| Methoxy Substituted Benzene | 13 | 28 | 51 |

| 1,3-Benzodioxole | 9 | 21 | 48 |

Data sourced from a study on the microbial hydrolysis of racemic β-aryl-γ-ethylidene-γ-lactones. mdpi.com

Catalytic Mechanisms in the Synthesis and Derivatization of this compound

Catalysts are instrumental in the synthesis and modification of 1,3-benzodioxole structures, often proceeding through specific mechanistic pathways.

Synthesis: The synthesis of the 1,3-benzodioxole ring system can be achieved through the cyclization of catechols. For instance, the reaction of catechol derivatives with dibromomethane, often facilitated by a phase transfer catalyst, proceeds via nucleophilic substitution and subsequent ring closure. Another approach involves the reaction of catechols with aldehydes or ketones, which can be catalyzed by solid acids like montmorillonite (B579905) KSF or K-10. researchgate.net These reactions are typically completed within a few hours to a day and provide good yields. researchgate.net More advanced methods, such as continuous flow chemistry, utilize recyclable heterogeneous catalysts, including Brønsted and Lewis acids, for reactions like acylation, which can be a precursor step to hydroxylation to form compounds like this compound.

Derivatization: The derivatization of the 1,3-benzodioxole core often employs transition-metal catalysis. The Suzuki-Miyaura coupling reaction is a powerful tool for creating carbon-carbon bonds. In the synthesis of new 1,3-benzodioxole derivatives, a palladium catalyst, PdCl2(PPh3)2, is used in conjunction with a ligand (PPh3) and a base (K2CO3) to couple a bromo-substituted 1,3-benzodioxole intermediate with various boronic acids. researchgate.networldresearchersassociations.com This reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Iron(III) chloride (FeCl3) has been shown to catalyze the cross-dehydrogenative coupling of ortho-hydroxyl benzylic C(sp3)–H bonds with various nucleophiles. rsc.org This method allows for the direct formation of new C–C, C–O, C–N, and C–S bonds under an air atmosphere, offering an environmentally friendly route to complex derivatives. rsc.org The proposed mechanism involves the formation of a radical cation intermediate. rsc.org

Table 2: Catalysts in 1,3-Benzodioxole Synthesis and Derivatization

| Reaction Type | Catalyst | Role | Reference |

|---|---|---|---|

| Cyclization | Phase Transfer Catalyst (e.g., Adogen 464) | Facilitates reaction between aqueous and organic phases | |

| Cyclization | Montmorillonite KSF or K-10 | Solid acid catalyst | researchgate.net |

| Acylation | Heterogeneous Brønsted and Lewis acids | Recyclable catalyst for continuous flow processes | |

| Suzuki-Miyaura Coupling | PdCl2(PPh3)2 / PPh3 | Palladium catalyst/ligand system for C-C bond formation | researchgate.networldresearchersassociations.com |

| Cross-Dehydrogenative Coupling | FeCl3 | Lewis acid catalyst for C-Y bond formation (Y=C, O, N, S) | rsc.org |

Radical Formation and Reactivity Studies of this compound Derivatives

The formation and reactivity of radical species derived from 1,3-benzodioxole systems are critical in understanding certain reaction pathways and potential biological activities. While direct studies on this compound radicals are limited in the provided results, insights can be drawn from related structures.

During the gasification of lignin (B12514952) model compounds in supercritical water, 1,3-benzodioxole can be formed as an intermediate. researchgate.net At high temperatures (around 2000 K), this 1,3-benzodioxole can undergo bond breaking and rearrangements, leading to the formation of radical species that can further transform into cyclopentenone and methyl-cyclopentanone. researchgate.net These transformations highlight the potential for radical-mediated pathways in the decomposition of the 1,3-benzodioxole core under harsh conditions.

In synthetic chemistry, radical reactions can be initiated from organoboron compounds. For example, B-alkylcatecholboranes are known precursors for generating alkyl radicals through nucleohomolytic substitution at the boron atom. unibe.ch While more stable pinacol (B44631) alkylboronic esters are less reactive, they can be converted in situ to the more reactive catechol esters to facilitate radical generation. unibe.ch This methodology could potentially be applied to derivatives of this compound to generate specific radical intermediates for further reactions.

Elucidation of Rearrangement Pathways in this compound Systems

Rearrangement reactions can lead to significant structural changes in molecules and are often key steps in complex synthetic sequences. The elucidation of these pathways is crucial for predicting and controlling reaction outcomes.

In the context of lignin gasification, 1,3-benzodioxole, formed as an intermediate, undergoes bond breaking and rearrangements to form cyclopentene-based ketones. researchgate.net This indicates a rearrangement of the bicyclic structure under high-temperature conditions.

Gold(I) catalysts have been developed for the sigmatropic rearrangement of certain diene systems. researchgate.net Density functional theory (DFT) calculations suggest that these reactions can proceed through a cyclic carbenium ion intermediate, with the relief of strain providing the thermodynamic driving force. researchgate.net While not directly involving this compound, this demonstrates the power of combining experimental and computational methods to elucidate complex rearrangement mechanisms that could be relevant to related systems.

The Hosomi-Sakurai allylation reaction, which involves the reaction of an allylsilane with a carbonyl compound in the presence of a Lewis acid, proceeds through an oxocarbenium ion intermediate. frontiersin.org This can be followed by intramolecular hydride shifts or other rearrangements depending on the substrate structure. frontiersin.org Understanding such pathways is essential for applying these reactions to the synthesis of complex molecules containing the 1,3-benzodioxole moiety.

Furthermore, the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384) by Pseudomonas putida F1 involves an unexpected mechanism. nih.gov The initial enzymatic oxidation leads to a dihydrodiol intermediate, which then undergoes a non-enzymatic decomposition and rearrangement to produce pyrogallol (B1678534) and fluoride (B91410) ions. nih.gov This highlights that rearrangement pathways can also be crucial in biological transformations of 1,3-benzodioxole derivatives.

Biological Activities and Mechanisms of Action of 1,3 Benzodioxol 4 Ol Derivatives

Pharmacological Relevance and Therapeutic Potential of 1,3-Benzodioxol-4-ol Analogs

The therapeutic potential of 1,3-benzodioxole-4-ol analogs is broad, encompassing a spectrum of biological activities that include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. ontosight.aiontosight.aiarabjchem.org The versatility of the 1,3-benzodioxole (B145889) moiety allows for the generation of a wide array of derivatives with enhanced and specific biological actions. chemicalbook.com For instance, the conjugation of 1,3-benzodioxole derivatives with other pharmacologically active agents, such as arsenicals, has been explored to improve the therapeutic efficacy and pharmacokinetic profiles of existing drugs. mdpi.comnih.gov Furthermore, the introduction of fluorine atoms into the benzodioxole structure has been shown to enhance drug-target interactions and metabolic stability, leading to the development of innovative therapeutics. enamine.net The broad spectrum of activities associated with these analogs underscores their importance as a privileged scaffold in the design and development of novel therapeutic agents. researchgate.net

Antioxidant Activities and Associated Mechanisms

Derivatives of 1,3-benzodioxole have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals. najah.educhemicalbook.com The mechanism underlying this activity is often attributed to the electron-donating nature of the benzodioxole ring and the presence of hydroxyl groups, which can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS). researchgate.net

Studies have shown that certain benzodiazepine (B76468) derivatives of benzodioxole exhibit moderate antioxidant activity. najah.edu For example, in a DPPH-scavenging assay, a method used to measure antioxidant capacity, a new 1,3-benzodioxole derivative named Hypecoumic acid, isolated from Hypecoum erectum, displayed moderate antioxidative activity. chemicalbook.com The presence of specific substituents on the benzodioxole scaffold can significantly influence its antioxidant potential. najah.edu Theoretical studies using Density Functional Theory (DFT) have been employed to understand the structure-activity relationships and the thermodynamic feasibility of the antioxidant mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.org

Some benzodioxole derivatives exert their antioxidant effects through the modulation of cellular pathways. For instance, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459), isolated from the mushroom Antrodia camphorata, has been shown to exert anti-inflammatory activity by increasing the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme. researchgate.net

Anti-inflammatory Effects and Cellular Pathways

Analogs of 1,3-benzodioxole have been recognized for their significant anti-inflammatory properties. chemicalbook.comontosight.ai These compounds can modulate various inflammatory pathways, contributing to their therapeutic potential in managing inflammatory conditions. ontosight.ai

One of the key mechanisms involved in the anti-inflammatory action of these derivatives is the inhibition of pro-inflammatory mediators. For example, 4,7-dimethoxy-5-methyl-1,3-benzodioxole has been found to attenuate the production of lipopolysaccharide (LPS)-induced proinflammatory factors. researchgate.net This compound also reduces the expression of inducible nitric oxide synthase (iNOS) and Toll-like receptor 4 (TLR4) protein levels on CD4+ T cells, which are crucial players in autoimmune diseases. researchgate.net

The anti-inflammatory effects of some cannabinoids, which can share structural similarities with benzodioxole derivatives, are mediated through the cannabinoid receptor 2 (CB2), which is primarily expressed in immune cells. nih.gov Activation of CB2 receptors can lead to a reduction in the release of pro-inflammatory cytokines. nih.gov Furthermore, some cannabinoids have been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and inhibit the expression of cyclooxygenase-2 (COX-2) and other pro-inflammatory mediators. scielo.br While not all benzodioxole derivatives act through cannabinoid receptors, these pathways highlight potential mechanisms that could be relevant for structurally related compounds.

Antimicrobial Properties and Modes of Action

The 1,3-benzodioxole nucleus is a constituent of many compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal properties. ontosight.aiarabjchem.orgresearchgate.net The mode of action of these derivatives can vary, but often involves the disruption of essential cellular processes in microorganisms. mdpi.com

One of the primary mechanisms of antibacterial action for some phenolic compounds, a class to which this compound belongs, is the disruption of the bacterial membrane. mdpi.com This can lead to the leakage of intracellular components and ultimately cell death. mdpi.com Other proposed mechanisms include the inhibition of efflux pumps, which bacteria use to expel antibiotics, and the prevention of biofilm formation. mdpi.com

For instance, certain 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized to incorporate a benzodioxole moiety, have shown potent antibacterial activity by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Some S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have demonstrated strong activity against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, some benzodioxole derivatives have been found to inhibit the formation of biofilms in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations, suggesting they could act as anti-virulence agents. researchgate.net

Anticancer and Cytotoxic Activities in Various Cell Lines

A significant area of research for 1,3-benzodioxole-4-ol analogs is their potential as anticancer agents. researchgate.netontosight.ainajah.edu These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, and their mechanisms of action are multifaceted, often involving the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. mdpi.comnih.gov

The anticancer activity of these derivatives can be significantly influenced by the nature and position of substituents on the benzodioxole ring. nih.gov For example, new benzodioxole-based thiosemicarbazone derivatives have been synthesized and evaluated for their cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. nih.gov One particular derivative, 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide, was identified as a promising anticancer agent due to its potent inhibitory effects on these cancer cells and low toxicity to normal NIH/3T3 cells. nih.gov

The following table summarizes the cytotoxic activity of selected 1,3-benzodioxole derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (Compound 5) | A549 (Human Lung Adenocarcinoma) | 10.67 ± 1.53 | nih.gov |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (Compound 5) | C6 (Rat Glioma) | 4.33 ± 1.04 | nih.gov |

| (±)-TTPG-B | MDA-MB-468 (Aggressive Breast Cancer) | 0.43 ± 0.01 | nih.gov |

| (±)-TTPG-B | MDA-MB-231 (Aggressive Breast Cancer) | 1.83 ± 0.04 | nih.gov |

| (±)-TTPG-B | KKU-M213 (Cholangiocarcinoma) | 0.01 ± 0.001 | nih.gov |

| 3-benzyloxy chalcone (B49325) (Compound 5) | HuH-7 (Liver Cancer) | 5.59 | researchgate.net |

| Compound 11b | A549 (Lung Cancer) | 0.54 | researchgate.net |

A key mechanism through which 1,3-benzodioxole derivatives exert their anticancer effects is by inhibiting DNA synthesis in cancer cells. nih.gov This disruption of DNA replication ultimately leads to a halt in cell proliferation and can trigger cell death pathways.

Several studies have demonstrated the DNA synthesis inhibitory activity of these compounds. For example, a series of benzodioxole-based thiosemicarbazone derivatives were tested for their ability to inhibit DNA synthesis in A549 and C6 cell lines. nih.gov The most potent of these compounds showed significant inhibition of DNA synthesis, with inhibition percentages comparable to or even exceeding that of the standard chemotherapeutic drug cisplatin (B142131) at its IC50 value. nih.gov

The following table presents the DNA synthesis inhibition data for selected benzodioxole-based thiosemicarbazone derivatives.

| Compound | Cell Line | DNA Synthesis Inhibition (%) | Reference |

| Compound 2 | A549 & C6 | 63.34 | nih.gov |

| Compound 5 | A549 & C6 | 62.98 | nih.gov |

| Compound 3 | A549 & C6 | 54.99 | nih.gov |

| Compound 10 | A549 & C6 | 53.96 | nih.gov |

| Compound 9 | A549 & C6 | 37.71 | nih.gov |

| Cisplatin (Reference) | A549 & C6 | 53.95 | nih.gov |

In addition to inhibiting DNA synthesis, many 1,3-benzodioxole derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.govresearchgate.net This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

The induction of apoptosis by these compounds can occur through various cellular pathways. Some derivatives have been shown to cause a disturbance in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov This can lead to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. mdpi.comresearchgate.net

For instance, the promising anticancer agent 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide was found to increase both early and late apoptosis in A549 and C6 cells. nih.gov Similarly, certain arsenical conjugates of 1,3-benzodioxole derivatives have been shown to induce apoptosis by inhibiting the thioredoxin system, which leads to oxidative stress and the initiation of the apoptotic cascade. mdpi.comnih.gov Studies have demonstrated that these compounds can trigger mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-3. mdpi.comresearchgate.net

Modulation of Mitochondrial Membrane Potential

The integrity of the mitochondrial membrane potential is crucial for cellular health and energy production. Certain derivatives of this compound have been shown to influence this critical parameter. For instance, studies on honokiol (B1673403) and magnolol, which are neolignans containing a related allyl-substituted phenol (B47542) moiety, have demonstrated effects on mitochondria. These compounds can induce a collapse of the mitochondrial membrane potential in cancer cells, an event that is often a precursor to apoptosis, or programmed cell death. This disruption of the mitochondrial membrane potential is a key mechanism contributing to their anticancer properties.

COX Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. The inhibition of these enzymes is a common strategy for anti-inflammatory drugs. Research has shown that certain derivatives of this compound can inhibit COX enzymes. For example, a study investigating the anti-inflammatory activity of 4-substituted 1,3-benzodioxole derivatives found that they exhibited inhibitory effects on both COX-1 and COX-2. The potency of this inhibition was found to be dependent on the nature of the substituent at the 4-position of the benzodioxole ring.

Microtubule Inhibition

Microtubules are essential components of the cytoskeleton, involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics is a validated strategy in cancer therapy. Some derivatives of this compound have been identified as microtubule inhibitors. These compounds can interfere with the polymerization of tubulin, the protein subunit of microtubules. This interference leads to a disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis in cancer cells. The specific structural features of the benzodioxole derivatives that confer this activity are a subject of ongoing research.

Neuroprotective Effects

Neuroprotection refers to the preservation of neuronal structure and function. Derivatives of this compound have shown promise in this area. Research indicates that these compounds can protect neurons from various insults, including oxidative stress and excitotoxicity. For example, some derivatives have been found to scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes, thereby mitigating oxidative damage to neurons. Their ability to modulate neurotransmitter systems may also contribute to their neuroprotective profile.

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated for their inhibitory activity against a range of enzymes implicated in various diseases.

Acetylcholinesterase (AChE): AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Certain 1,3-benzodioxole derivatives have demonstrated the ability to inhibit AChE, suggesting their potential as cognitive enhancers.

5α-reductase: This enzyme converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of 5α-reductase is used in the treatment of benign prostatic hyperplasia and androgenic alopecia. Studies have shown that some benzodioxole derivatives can effectively inhibit this enzyme.

SIRT1: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in metabolism, aging, and cellular stress responses. Modulation of SIRT1 activity is being explored for various therapeutic applications. Research into 1,3-benzodioxole derivatives has included the investigation of their effects on SIRT1.

α-amylase: This enzyme is involved in the breakdown of starch into simpler sugars. Inhibiting α-amylase can help to control post-prandial hyperglycemia in diabetic patients. Some derivatives of this compound have been identified as inhibitors of α-amylase, highlighting their potential in diabetes management.

Antidiabetic Potential and Mechanism of Action

The antidiabetic potential of this compound derivatives extends beyond α-amylase inhibition. Research suggests that these compounds can influence glucose metabolism through multiple mechanisms. Some derivatives have been shown to enhance insulin (B600854) sensitivity, promote glucose uptake in peripheral tissues, and modulate signaling pathways involved in glucose homeostasis. The precise mechanisms are still under investigation but may involve the activation of key metabolic regulators such as AMP-activated protein kinase (AMPK).

Adrenergic Beta-Blocking Activity

Beta-blockers are a class of drugs that work by blocking the effects of adrenaline on beta-adrenergic receptors. They are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. Certain synthetic derivatives of this compound have been designed and evaluated for their adrenergic beta-blocking activity. These studies have focused on modifying the structure of the benzodioxole ring and its substituents to achieve potent and selective blockade of β-adrenergic receptors, indicating a potential for developing novel cardiovascular drugs from this chemical scaffold.

Hypotensive Activities

Certain derivatives of 1,3-benzodioxole have been investigated for their potential effects on blood pressure. Research has indicated that some compounds within this chemical class exhibit hypotensive activities. ontosight.ainih.gov

In a study focused on the synthesis and adrenergic beta-blocking activity of a series of 1,3-benzodioxole derivatives, it was observed that some of the synthesized compounds demonstrated hypotensive effects. nih.gov Specifically, compounds labeled as 2, 3, and 4 in the study were found to possess hypotensive activities, although their potency was noted to be approximately one-tenth of that of the established antihypertensive agent, hydralazine. nih.gov In contrast, other compounds in the same series, such as sotalol, did not elicit any change in blood pressure, while propranolol (B1214883) was observed to increase it. nih.gov

Auxin Receptor Agonism and Root Growth Promotion

A notable biological activity of certain 1,3-benzodioxole derivatives is their function as auxin receptor agonists, leading to significant promotion of root growth in plants. nih.govfrontiersin.org This has potential applications in agriculture for enhancing crop production by fostering more robust root systems. nih.govnih.gov

A series of N-(benzo[d] Current time information in Bangalore, IN.ontosight.aidioxol-5-yl)-2-(one-benzylthio) acetamides, designated as compounds K-1 to K-22, were designed and synthesized based on a lead compound identified through computer-aided drug discovery targeting the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govresearchgate.net Among these, compound K-10 demonstrated a particularly remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.govfrontiersin.org

The mechanism of action for these derivatives involves their interaction with the TIR1 auxin receptor. Molecular docking studies have shown that K-10 has a stronger binding affinity for TIR1 than the natural auxin, 1-naphthylacetic acid (NAA). nih.govnih.gov This agonistic activity at the TIR1 receptor enhances auxin-related signaling responses. nih.gov Further evidence for this mechanism comes from studies on auxin-related mutants (yucQ, tir1), which revealed that K-10 exhibits auxin-like physiological functions and is recognized by TIR1. nih.govnih.gov Transcriptome analysis has also confirmed that K-10 induces a transcriptional response similar to that of auxin and down-regulates the expression of genes that inhibit root growth. nih.govnih.gov

The practical effect of this auxin receptor agonism is a significant enhancement of root system architecture. In studies with Arabidopsis thaliana, K-10 was shown to significantly increase primary root length and the number of roots. nih.gov

Table 1: Root Growth Promotion by a 1,3-Benzodioxole Derivative

| Compound | Concentration (µM) | Primary Root Promotion Rate in Arabidopsis thaliana (%) |

|---|---|---|

| K-10 | 0.1 | 37.1 |

| HTS05309 (Lead Compound) | 0.1 | 18.7 |

| NAA (1-Naphthylacetic Acid) | 0.1 | -36.9 |

This table presents the percentage of primary root promotion in Arabidopsis thaliana treated with the 1,3-benzodioxole derivative K-10, the lead compound HTS05309, and the natural auxin NAA at a concentration of 0.1 µM. Data sourced from Frontiers in Plant Science, 2022. frontiersin.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activities of 1,3-benzodioxole derivatives are significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different substituents and their positions on the benzodioxole core and associated side chains affect the compound's potency and selectivity for various biological targets.

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the 1,3-benzodioxole scaffold and its derivatives play a crucial role in determining their biological effects. This is evident in the SAR studies of various classes of these compounds, from plant growth promoters to potential therapeutic agents.

In the case of the N-(benzo[d] Current time information in Bangalore, IN.ontosight.aidioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives with auxin-like activity, the substituents on the benzyl (B1604629) ring have a considerable impact on their root growth-promoting effects. nih.govresearchgate.net The lead compound, HTS05309 , features a 4-chloro substituent on the benzyl ring. nih.gov The systematic modification of this part of the molecule led to the discovery of more potent derivatives like K-10 . nih.gov The SAR analysis of these compounds revealed that the type and position of the substituent on the benzyl ring are critical for their interaction with the TIR1 auxin receptor and, consequently, their biological activity. researchgate.net

For other biological activities, such as anticancer and antimicrobial effects, the substituent effects are also pronounced. For instance, in a series of benzodioxole-based thiosemicarbazone derivatives, the presence of a bromo substituent on the 1,3-benzodioxole ring was found to increase the inhibitory activity against acetylcholinesterase (AChE). nih.gov In another study on benzodioxole derivatives with potential anticancer activity, carboxamide-containing compounds showed cytotoxic effects against several cancer cell lines, whereas derivatives lacking the amide group were significantly less active. najah.edu

The introduction of different functional groups can also modulate the selectivity of these derivatives for specific biological targets. For example, in a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives, specific substitutions led to high potency and selectivity towards either the h-P2X4R or h-P2X7R receptors, which are implicated in pain and inflammation.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis of 1,3-benzodioxole derivatives helps to identify the low-energy, stable conformations and, more importantly, the specific "bioactive conformation" that is responsible for its biological effect.

The inherent flexibility of side chains and the potential for rotation around single bonds mean that a molecule can exist in multiple conformations. For instance, in a series of furo[2,3-d]pyrimidine (B11772683) derivatives containing a 1,3-benzodioxole moiety, the bioactive conformation was found to be influenced by several rotatable single bonds. nih.gov By strategically introducing bulky groups or creating fused ring systems, the rotation around these bonds can be restricted, locking the molecule into a more rigid structure that may more closely resemble the bioactive conformation, potentially leading to enhanced biological activity. nih.gov

In a study of novel N-arylpiperazine derivatives with a 1,3-benzodioxole subunit, the presence of a methyl group on the benzodioxole ring was found to influence the intrinsic efficacy of the compounds as partial agonists at dopamine (B1211576) D2/D3 receptors. nih.gov The removal of this methyl group, which reduced steric hindrance, altered the compound's activity, highlighting the importance of substituent-driven conformational effects on the molecule's interaction with its receptor. nih.gov

Molecular modeling and computational studies, in conjunction with experimental data, are powerful tools for understanding the bioactive conformations of 1,3-benzodioxole derivatives. For the auxin agonist K-10 , molecular docking analysis was used to determine its binding mode within the active pocket of the TIR1 receptor, revealing a conformation that allows for stronger binding than the natural auxin NAA. nih.gov These computational approaches can predict how different substituents will affect the preferred conformation of a molecule and its ability to bind to a target, thereby guiding the design of more potent and selective derivatives.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydralazine |

| Sotalol |

| Propranolol |

| N-(benzo[d] Current time information in Bangalore, IN.ontosight.aidioxol-5-yl)-2-(one-benzylthio) acetamides |

| K-10 |

| 1-Naphthylacetic acid (NAA) |

| HTS05309 |

| Acetylcholinesterase (AChE) |

Computational and Theoretical Chemistry Studies on 1,3 Benzodioxol 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. Methodologies like Density Functional Theory (DFT) and semi-empirical methods are often used to investigate the electronic structure of 1,3-benzodioxole (B145889) derivatives. researchgate.netniscpr.res.in

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties, chemical reactivity, and kinetic stability. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. tandfonline.comresearchgate.net

While data for 1,3-benzodioxol-4-ol is not specified, a theoretical study on a series of 1,3-benzodioxole derivatives calculated these parameters using semi-empirical methods. researchgate.net For the parent 1,3-benzodioxole, the AM1 method calculated a HOMO energy of -9.07 eV, a LUMO energy of 0.15 eV, and an energy gap of 9.22 eV. researchgate.net In another study on the derivative (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide, DFT calculations (B3LYP/6-311++G(d,p)) determined the HOMO energy to be -6.05 eV, the LUMO energy to be -1.98 eV, and the energy gap to be 4.07 eV, indicating significant intramolecular charge transfer occurs within the molecule. niscpr.res.in

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 1,3-Benzodioxole | AM1 | -9.07 | 0.15 | 9.22 | researchgate.net |

| (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide | DFT (B3LYP/6-311++G(d,p)) | -6.05 | -1.98 | 4.07 | niscpr.res.in |

Analysis of charge density distribution, often performed through Natural Bond Orbital (NBO) or Mulliken charge analysis, reveals information about charge delocalization and the location of electrophilic and nucleophilic sites on a molecule. researchgate.net In studies of 1,3-benzodioxole derivatives, Mulliken charge analyses show that the oxygen atoms of the dioxole ring consistently carry a negative charge, making them potential sites for electrophilic attack. researchgate.net NBO analysis on (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide confirmed the occurrence of intramolecular charge transfer, which contributes to the molecule's stability. niscpr.res.in The distribution of electron density is a critical factor in how these molecules interact with receptor sites. researchgate.net

| Compound | Method | Dipole Moment (µ) (Debye) | Source |

|---|---|---|---|

| 1,3-Benzodioxole | AM1 | 0.75 | researchgate.net |

| (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide | DFT (B3LYP/6-311++G(d,p)) | 4.50 | niscpr.res.in |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Docking studies on various 1,3-benzodioxole derivatives have successfully predicted their binding affinities and interaction modes with several protein targets. tandfonline.comfrontiersin.orgnih.gov For example, a derivative named K-10 was found to have a stronger binding ability with the auxin receptor TIR1 than the natural auxin NAA. nih.govresearchgate.net Similarly, dacarbazine-tagged 1,3-benzodioxole derivatives were shown to bind effectively with tubulin protein. tandfonline.comnih.gov These studies typically report binding affinity as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

The 1,3-benzodioxole scaffold has been investigated as a core structure for ligands targeting a range of proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.org In the context of 1,3-benzodioxole-4-ol and its derivatives, QSAR serves as a critical computational tool for understanding how modifications to the molecular structure influence biological effects, thereby guiding the design of new therapeutic agents. jocpr.com The fundamental principle is to establish a mathematical function that relates molecular descriptors—numerical representations of a molecule's physicochemical properties—to a specific biological endpoint, such as inhibitory concentration (IC50) or receptor binding affinity. wikipedia.orgjocpr.com

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, dividing the data into training and test sets, building a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.govmdpi.com Studies on related heterocyclic structures, such as thiazolidine-4-ones and 1,3,4-oxadiazoles, demonstrate the application of techniques like Multiple Linear Regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to create predictive models. nih.govbrieflands.com These models are validated using statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validated R² (Q²), and external validation on a test set to ensure their reliability and generalizability. nih.govnih.gov

The biological activity of a compound is intrinsically linked to its molecular properties, which can be quantified using molecular descriptors. For the 1,3-benzodioxole scaffold, key descriptors influence its pharmacokinetic and pharmacodynamic profiles. QSAR studies on derivatives often reveal strong correlations between specific descriptors and biological endpoints. For instance, a study on thiazolidine-4-one derivatives identified that descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), surface area (EstateVSA 6), and the presence of halogens (Shal) were positively correlated with antitubercular activity. nih.gov

Commonly analyzed descriptors for 1,3-benzodioxole derivatives include topological, electronic, and steric properties. Lipophilicity, often expressed as AlogP or XLogP3-AA, affects a molecule's ability to cross cell membranes. nih.govunlp.edu.ar The Topological Polar Surface Area (TopoPSA) is crucial for predicting transport properties and cell permeability. naturalproducts.netnaturalproducts.net Other important descriptors include the number of hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to biological targets, and the number of rotatable bonds, which influences conformational flexibility. naturalproducts.netnaturalproducts.net

The following table presents calculated molecular descriptors for several compounds containing the 1,3-benzodioxole moiety, illustrating the range of properties that can be correlated with biological activity in QSAR studies.

| Compound Name | Molecular Formula | AlogP | TopoPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| Pholidotol B naturalproducts.net | C₁₇H₁₆O₆ | 2.64 | 66.38 | 1 | 6 |

| Saucerneol H naturalproducts.net | C₂₀H₂₂O₆ | 3.40 | 77.38 | 2 | 6 |

| 3',4'-Methylenedioxy-5,7-dimethylepicatechin naturalproducts.net | C₁₈H₁₈O₆ | 2.47 | 66.38 | 1 | 6 |

| (-)-Clusin nih.gov | C₂₂H₂₆O₇ | 3.5 | 75.6 | 1 | 7 |

This table is generated based on data from various sources for illustrative purposes.

A primary application of QSAR is predictive modeling to accelerate drug discovery and optimize lead compounds. jocpr.com Once a QSAR model is developed and validated using a set of known molecules (the training set), it can be used to predict the biological activity of new, untested compounds. wikipedia.org This allows researchers to screen large virtual libraries of molecules and prioritize the synthesis and testing of candidates with the highest predicted potency, saving significant time and resources compared to traditional high-throughput screening. nih.gov

For example, a QSAR model developed for a series of benzodiazepine (B76468) derivatives demonstrated high predictive accuracy (R² of 0.86 for the test set) for GABAA receptor binding. nih.gov Such a model can be used to predict the binding affinity of novel benzodiazepines before they are synthesized. Similarly, models for antimycobacterial 1,3,4-oxadiazoles have been used for preliminary screening of compound libraries. brieflands.com In the context of the 1,3-benzodioxole scaffold, a validated QSAR model could predict the anticancer, antimicrobial, or anti-inflammatory activity of novel derivatives. researchgate.netresearchgate.net

These predictive models also provide crucial insights for lead optimization. The mathematical equation of the QSAR model highlights which molecular descriptors have the most significant impact on activity. nih.gov For instance, if a model shows that lower lipophilicity and a higher number of hydrogen bond donors increase activity, medicinal chemists can rationally design new derivatives of this compound with these specific features to enhance their therapeutic potential.

Cheminformatics and Virtual Screening Applications

Cheminformatics utilizes computational methods to analyze and manage large sets of chemical data, playing a vital role in modern drug discovery. The 1,3-benzodioxole ring system is a recognized pharmacophore present in numerous biologically active natural products and synthetic drugs, making it a valuable scaffold for cheminformatics-driven discovery programs. researchgate.net

Virtual screening is a key cheminformatics technique used to identify promising drug candidates from large compound databases. malariaworld.org This process can be either ligand-based or structure-based. In ligand-based virtual screening, compounds are selected based on their similarity to a known active molecule. If a potent inhibitor containing the 1,3-benzodioxole-4-ol core is known, similarity searches can identify other compounds in a database that share similar 2D or 3D features and are therefore likely to be active. nih.gov

Structure-based virtual screening involves docking candidate molecules into the three-dimensional structure of a biological target, such as an enzyme or receptor. researchgate.net Molecular docking studies have been performed on 1,3-benzodioxole derivatives to investigate their binding potential with targets like tubulin, which is relevant for anticancer activity. researchgate.net These simulations predict the binding conformation and estimate the binding affinity, allowing researchers to rank and select compounds for experimental testing. researchgate.net The 1,3-benzodioxole moiety itself can be crucial for establishing key interactions, such as hydrogen bonds or van der Waals forces, within the target's active site. researchgate.net

Furthermore, the 1,3-benzodioxole scaffold is employed in "scaffold hopping" strategies, where computational methods are used to find new core structures (scaffolds) that retain the key biological activity of a known ligand but have a different chemical backbone. nih.govresearchgate.net This can be advantageous for developing compounds with improved properties or navigating existing patent landscapes.

Environmental and Toxicological Considerations in Academic Research

Biodegradation Pathways and Environmental Fate of 1,3-Benzodioxol-4-ol and its Metabolites

The environmental fate of benzodioxole-containing compounds is a subject of significant academic interest, particularly due to their presence in various industrial chemicals and pharmaceuticals. nih.govchemicalbook.comwikipedia.org Research into the biodegradation of these structures provides insight into their persistence and transformation in the environment. While specific studies on this compound are limited, extensive research on analogous compounds, such as 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD), offers a detailed model for understanding the potential microbial degradation pathways. nih.gov Biodegradation and photolysis are considered the primary fate processes for such compounds in aquatic environments. nih.gov

The bacterium Pseudomonas putida is known for its remarkable ability to degrade a wide variety of organic compounds, including aromatic hydrocarbons. researchgate.netnih.gov Research has demonstrated that Pseudomonas putida F1, a strain initially isolated for its ability to metabolize toluene (B28343), can catalyze the degradation of fluorinated benzodioxole analogs. nih.govresearchgate.net The key enzyme responsible for initiating the degradation cascade is toluene dioxygenase. nih.gov This enzyme, known for its broad substrate specificity, performs a dioxygenation reaction on the aromatic ring of the benzodioxole structure. researchgate.net

In the case of 2,2-difluoro-1,3-benzodioxole (DFBD), cells of P. putida F1 expressing toluene dioxygenase oxidize the compound to form DFBD-4,5-dihydrodiol. nih.gov This initial step is crucial as it destabilizes the aromatic system, making the molecule susceptible to further enzymatic attack. nih.gov The activity of this enzyme suggests that similar microbial degradation mechanisms, initiated by dioxygenase enzymes, could be relevant for this compound and other related compounds present in soil and water. nih.govresearchgate.net

Following the initial dioxygenation, the degradation pathway involves several intermediates. The DFBD-4,5-dihydrodiol formed by P. putida F1 is an unstable intermediate. nih.govresearchgate.net It can be further oxidized by dihydrodiol dehydrogenase to produce 4,5-dihydroxy-DFBD. nih.gov However, the major degradation route for the dihydrodiol involves a decomposition reaction that leads to the cleavage of the dioxole ring. nih.govresearchgate.net

This decomposition is significant as it results in the formation of 1,2,3-trihydroxybenzene, more commonly known as Pyrogallol (B1678534). nih.gov The formation of Pyrogallol is a key step in the mineralization of the benzodioxole ring structure. Pyrogallol itself is not colored but is readily oxidized over time to form a range of colored products, which explains the darkening of the culture medium observed during these biodegradation experiments. nih.govresearchgate.net The pathway from the dihydrodiol intermediate to Pyrogallol is proposed to proceed through several short-lived intermediates. researchgate.net

Table 1: Key Intermediates and Products in the Microbial Degradation of a Benzodioxole Analog

| Precursor Compound | Key Enzyme System | Primary Intermediate | Major Degradation Product |

|---|

The microbial degradation of fluorinated organic compounds is of particular environmental interest because the carbon-fluorine bond is exceptionally strong and stable. researchgate.net The degradation of DFBD by P. putida F1 serves as a model for understanding microbial defluorination. In this process, the defluorination does not occur directly on the intact DFBD molecule but is a consequence of the instability of the intermediates formed after the initial dioxygenase attack. nih.gov

The major route of DFBD-4,5-dihydrodiol decomposition not only produces Pyrogallol but also releases fluoride (B91410) ions into the medium. nih.gov This enzymatic process is remarkably efficient, with P. putida F1 catalyzing the defluorination of DFBD at an initial rate of 2,100 nmol/h per mg of cellular protein, a rate significantly higher than previously reported for microbial defluorination of molecules with multiply fluorinated carbon atoms. nih.gov The proposed mechanism involves the cleavage of the C-O bond in the dioxole ring, leading to a highly unstable -OCF₂O- moiety that rapidly hydrolyzes to produce carbon dioxide and two fluoride ions. researchgate.net This research highlights that microbial communities in the environment, possessing similar dioxygenase enzymes, may have the potential to degrade and defluorinate persistent fluorinated benzodioxole-containing pollutants. nih.gov

Ecological Impact and Effects on Non-Target Organisms

The ecological impact of 1,3-benzodioxole (B145889) derivatives is often linked to their use as active ingredients or synergists in pesticide formulations. chemicalbook.comwikipedia.org Pesticides, by design, are biologically active, and their release into the environment can have unintended consequences for a wide range of non-target organisms. researchgate.net These effects can span across different trophic levels, affecting bacteria, fungi, plants, invertebrates, and vertebrates. researchgate.net

Metabolic Fate and Biotransformation in Biological Systems

When xenobiotics (foreign chemicals) like 1,3-benzodioxole derivatives enter a biological system, they are subjected to metabolic processes, collectively known as biotransformation. elsevierpure.com These enzyme-catalyzed reactions are designed to detoxify the compounds and make them more water-soluble to facilitate their excretion from the body. elsevierpure.com The primary enzymes involved in this process are often the cytochrome P-450 monooxygenases. nih.gov

Studies on the metabolism of 1,3-benzodioxoles have shown that a key biotransformation step is the oxidative cleavage of the methylenedioxy ring. nih.gov This process can lead to the formation of catechol metabolites. nih.gov For example, the metabolism of 1,3-benzodioxoles in rat liver microsomes has been shown to produce carbon monoxide as a minor product, originating from the methylenic carbon of the dioxole ring. nih.gov The proposed mechanism involves an initial monooxygenation to a 2-hydroxy derivative, which then rearranges to form an intermediate that can yield either formate (B1220265) or carbon monoxide. nih.gov

Research on a related compound, 5-chloro-1,3-benzodioxol-4-amine, in rats showed a complex metabolic fate. The majority of the compound was excreted in the urine within the first 12 hours. nih.gov The main metabolite identified in both urine and bile was a demethylenated monosulfate conjugate, indicating that cleavage of the dioxole ring followed by conjugation is a major metabolic pathway. nih.gov

Assessment of Environmental Persistence and Bioaccumulation Potential

The environmental persistence of an organic compound refers to the length of time it remains in the environment before being broken down by chemical or biological processes. kpu.ca Compounds that are resistant to degradation can persist and potentially accumulate in various environmental compartments like soil and water. nih.gov The persistence of benzodioxole derivatives can vary significantly depending on their specific chemical structure and environmental conditions. kpu.ca While microbial degradation pathways exist, as discussed in section 6.1, the rate of degradation can be influenced by factors such as the presence of competent microbial populations and the bioavailability of the compound. mdpi.com

Bioaccumulation is the process by which chemicals accumulate in an organism from the surrounding environment. nih.gov A key indicator for assessing bioaccumulation potential is the octanol-water partition coefficient (log Kₒw). A higher log Kₒw value generally suggests a greater potential for a chemical to accumulate in the fatty tissues of organisms. The log P (a measure similar to log Kₒw) for the parent compound, 1,3-benzodioxole, is 2.08, which suggests a moderate potential for bioaccumulation. wikipedia.org Chemicals that persist in the environment and have bioaccumulative properties can be taken up by organisms at the bottom of the food web and become more concentrated at higher trophic levels, a process known as biomagnification. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-benzodioxole |

| 2,2-difluoro-1,3-benzodioxole (DFBD) |

| 4,5-dihydroxy-DFBD |

| 5-chloro-1,3-benzodioxol-4-amine |

| Carbon monoxide |

| Catechol |

| DFBD-4,5-dihydrodiol |

| Formate |

| Pyrogallol (1,2,3-trihydroxybenzene) |

Future Directions and Emerging Research Areas

Novel Synthetic Approaches for Enhanced Selectivity and Sustainability

The synthesis of 1,3-benzodioxole (B145889) derivatives is evolving towards more efficient, selective, and environmentally benign methods. Traditional syntheses often require harsh conditions and may result in a mixture of products. Modern approaches aim to overcome these limitations.